molecular formula C13H17NO2 B15261043 Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B15261043
M. Wt: 219.28 g/mol
InChI Key: YDOBIKSVYCSBCO-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a substituted indole derivative characterized by a partially saturated dihydroindole ring system. The molecule features methyl groups at the 4- and 5-positions of the indole core and an ethyl ester group at the 2-position. This structural motif is common in medicinal chemistry, where indole derivatives are explored for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)12-7-10-9(3)8(2)5-6-11(10)14-12/h5-6,12,14H,4,7H2,1-3H3

InChI Key

YDOBIKSVYCSBCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C=CC(=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethyl-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the indole ring . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylate

  • Structural Difference : Methyl groups at positions 4 and 7 instead of 4 and 3.

Ethyl 4,5-Difluoro-2,3-dihydro-1H-indole-2-carboxylate

  • Structural Difference : Fluorine atoms replace methyl groups at positions 4 and 4.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to methyl substituents, making this analog more suitable for pharmaceutical applications .

Methyl 4,5-Dimethyl-1H-indole-2-carboxylate

  • Structural Difference : A methyl ester group replaces the ethyl ester at the 2-position.

Methyl 4,5-Dichloroindole-2-carboxylate

  • Structural Difference : Chlorine atoms replace methyl groups at positions 4 and 5.
  • Impact : Chlorine’s larger atomic radius and electron-withdrawing effects may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing or target binding .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Ester Group Key Data Sources
Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate C₁₃H₁₇NO₂ 219.28 4,5-dimethyl Ethyl
Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate C₁₃H₁₇NO₂ 219.28 4,7-dimethyl Ethyl
Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate C₁₁H₁₁F₂NO₂ 235.21 4,5-difluoro Ethyl
Methyl 4,5-dimethyl-1H-indole-2-carboxylate C₁₂H₁₃NO₂ 203.24 4,5-dimethyl Methyl
Methyl 4,5-dichloroindole-2-carboxylate C₁₀H₇Cl₂NO₂ 244.08 4,5-dichloro Methyl

Functional Implications

  • Bioactivity : Fluorinated analogs (e.g., Ethyl 4,5-difluoro) may exhibit enhanced metabolic stability, while chlorinated derivatives (e.g., Methyl 4,5-dichloro) could show stronger electrophilic properties for covalent binding .
  • Crystallography : The SHELX software suite, widely used for small-molecule refinement, could resolve structural differences in these compounds, particularly in analyzing diastereomers or tautomers .

Biological Activity

Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate indole derivatives with ethyl acetoacetate or similar reagents. The methods often utilize catalytic conditions that enhance yield and purity while minimizing by-products. For example, a recent study outlined a multi-step synthesis involving the use of isatins and cyanoacetic acid to produce various indole derivatives with promising biological activity .

Antioxidant Properties

Research indicates that compounds in the indole family exhibit significant antioxidant properties. This compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound effectively reduced oxidative damage in cellular models .

Neuroprotective Effects

Several studies have highlighted the neuroprotective effects of indole derivatives. This compound was evaluated for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The compound exhibited a dose-dependent protective effect against cell death in cultured neuronal cells .

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. Preliminary results indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta peptides. The findings revealed that treatment with the compound significantly reduced amyloid-induced cytotoxicity and improved cell viability compared to untreated controls. This suggests potential applications in Alzheimer’s disease treatment .

Case Study 2: Anticancer Efficacy in Breast Cancer Cells

In another study focusing on breast cancer cells (MCF7), this compound was shown to induce apoptosis through the activation of caspase pathways. The IC50 values obtained from MTT assays indicated that this compound had a lower cytotoxicity threshold compared to standard chemotherapeutic agents like Doxorubicin .

Comparative Biological Activity Table

Compound Activity Type Cell Line/Model IC50 Value Mechanism
This compoundAntioxidantNeuronal CellsNot specifiedFree radical scavenging
This compoundNeuroprotectiveAmyloid-beta modelNot specifiedInhibition of apoptosis
This compoundAnticancerMCF7 Cells<10 µMCaspase activation

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